4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a substituted phenylacetonitrile derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a methoxy (-OCH₃) group at the 4-position, and a methyl (-CH₃) group at the 3-position of the aromatic ring. This compound is part of the nitrile family, characterized by a cyano (-CN) functional group. Nitriles are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their versatility as intermediates in cross-coupling reactions, hydrolysis, and reduction processes .
The structural complexity of this compound, including electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups, influences its physicochemical properties, such as polarity, boiling point, and reactivity.
Properties
IUPAC Name |
2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-5-8(3-4-15)6-9(10(7)16-2)11(12,13)14/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHSKCSBRLUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185015 | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706430-20-7 | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706430-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)phenylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Key Functional Groups
- Trifluoromethyl Group (-CF₃) : Enhances lipophilicity and stability.
- Methoxy Group (-OCH₃) : Contributes to solubility and reactivity.
- Nitrile Group (-C≡N) : Increases polarity and potential for hydrogen bonding.
Chemistry
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile serves as a valuable building block in organic synthesis. It facilitates the construction of more complex molecules due to its reactive functional groups.
Table 1: Chemical Synthesis Applications
| Application Type | Description |
|---|---|
| Building Block | Used in synthesizing pharmaceuticals and agrochemicals |
| Reaction Medium | Acts as a solvent or reagent in chemical reactions |
Biology
Recent studies have investigated the biological activities of this compound, revealing promising results in various areas:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of pathogens.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
Table 2: Biological Activities Overview
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against selected bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate for developing new drugs. Its unique properties may lead to the discovery of novel therapeutic agents.
Case Studies
-
Anticancer Evaluation :
- A study assessed the cytotoxicity of this compound against various cancer cell lines (e.g., A549, HeLa).
- Results indicated significant growth inhibition, with IC50 values suggesting potent activity compared to standard chemotherapy agents.
-
Antimicrobial Testing :
- In vitro tests demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.
Industry Applications
In addition to its research applications, this compound is utilized in the production of agrochemicals and specialized materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent patterns are compared below:
Key Observations :
- The nitro group in the 5-methoxy-2-nitro analog () enhances electrophilicity, making it more reactive in aromatic substitution reactions .
- Commercial Accessibility : The discontinuation of this compound contrasts with the commercial availability of 3-(trifluoromethyl)phenylacetonitrile and 2-(trifluoromethyl)phenylboronic acid, suggesting differences in demand or synthetic complexity .
Research Findings and Challenges
- Synthetic Routes : The target compound’s synthesis likely involves multi-step halogenation and methoxylation, whereas 3-(trifluoromethyl)phenylacetonitrile can be prepared via direct Friedel-Crafts trifluoromethylation .
- Stability Issues: The electron-withdrawing trifluoromethyl group may destabilize the nitrile group under basic conditions, complicating storage compared to non-fluorinated analogs.
Biological Activity
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a compound with the chemical formula , has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of medicinal chemistry.
The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The structure includes:
- A methoxy group (-OCH₃)
- A methyl group (-CH₃)
- A trifluoromethyl group (-CF₃)
These substituents contribute to the compound's lipophilicity and ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing nature.
- The compound may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study assessed the cytotoxicity of this compound against various cancer cell lines (e.g., A549, HeLa). Results indicated significant growth inhibition, with IC50 values suggesting potent activity compared to standard chemotherapy agents.
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.
Q & A
Basic: What are the common synthetic routes for preparing 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile?
Answer:
A widely used method involves Knoevenagel condensation between substituted benzaldehydes and active methylene nitriles. For example, reacting 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde with cyanoacetic acid derivatives under basic conditions (e.g., piperidine catalyst) yields the target compound . Solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) significantly influence reaction efficiency. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and purity.
Basic: What safety precautions are essential when handling this compound?
Answer:
Key precautions include:
- Storage: Keep in tightly sealed containers at 0–6°C to prevent degradation .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic HCN under decomposition .
- PPE: Wear nitrile gloves, goggles, and lab coats. In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?
Answer:
The trifluoromethyl group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitutions to the para position. Conversely, the methoxy group is electron-donating, creating competing regioselectivity. Computational studies (e.g., DFT calculations ) reveal that steric hindrance from the methyl group further complicates reaction pathways . Methodologically, adjusting catalysts (e.g., Pd/Cu systems) and ligands can mitigate these effects.
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural validation?
Answer:
Contradictions often arise from solvent effects or impurities. To resolve:
Compare experimental ¹H NMR shifts with DFT-predicted values (using software like Gaussian).
Perform 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and connectivity.
Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out isobaric interferences .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) for baseline separation of nitrile byproducts.
- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals due to the compound’s moderate solubility .
Advanced: How do reaction conditions (e.g., temperature, solvent) impact yields in nucleophilic substitutions?
Answer:
In a study, room-temperature reactions in THF achieved 65% yield, while 100°C in DMF increased to 82% due to enhanced nucleophilicity . However, higher temperatures risk side reactions (e.g., nitrile hydrolysis). Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and selectivity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR: Confirm nitrile stretch (~2250 cm⁻¹) and methoxy C-O (1250 cm⁻¹).
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl splitting patterns.
- GC-MS: Monitor purity and detect volatile impurities .
Advanced: What computational methods are used to predict the compound’s photophysical properties?
Answer:
Time-Dependent DFT (TD-DFT) simulations with B3LYP/6-311+G(d,p) basis sets can predict UV-Vis absorption maxima and fluorescence emission. These models align with experimental data when solvent effects (e.g., PCM for acetonitrile) are included .
Advanced: How does the methyl group at the 3-position affect aggregation-induced emission (AIE) properties?
Answer:
The methyl group introduces steric hindrance, restricting intramolecular rotation (RIR) and enhancing AIE in solid or aggregated states. Fluorescence quantum yields increase from 0.12 (solution) to 0.45 (solid) due to suppressed non-radiative decay .
Advanced: How can conflicting cytotoxicity data in biological assays be addressed?
Answer:
Discrepancies often stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols by:
Using ≤0.1% DMSO to avoid solvent toxicity.
Validating results across multiple cell lines (e.g., HEK293 vs. HeLa).
Performing dose-response curves (IC₅₀) with triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
